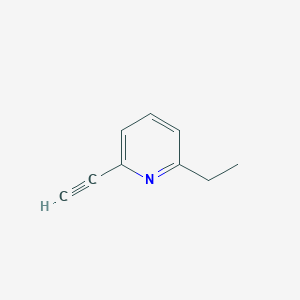

2-Ethyl-6-ethynylpyridine

Description

Structure

3D Structure

Properties

CAS No. |

676343-10-5 |

|---|---|

Molecular Formula |

C9H9N |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

2-ethyl-6-ethynylpyridine |

InChI |

InChI=1S/C9H9N/c1-3-8-6-5-7-9(4-2)10-8/h1,5-7H,4H2,2H3 |

InChI Key |

GEHRQMUFIUAODY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CC=C1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Ethylpyridine via Methylation

The foundational step involves converting 2-methylpyridine to 2-ethylpyridine. A patented method (US3957792A) employs gaseous-phase methylation using methanol and a silicon dioxide–lanthanide oxide catalyst. Key parameters include:

| Condition | Specification |

|---|---|

| Catalyst | SiO₂ + La/Ce/Pr/Nd oxides |

| Temperature | 300–500°C |

| Methanol ratio | 4:1 (methanol:2-methylpyridine) |

| Residence time | 1–30 seconds |

| Yield | 46–53 mol% |

This exothermic reaction proceeds via radical intermediates, with the catalyst enhancing C–C bond formation. The product, 2-ethylpyridine, is isolated via fractional distillation (b.p. 148–149°C).

Bromination at the 6-Position

Direct bromination of 2-ethylpyridine at the 6-position remains challenging due to competing para-substitution. Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) and subsequent quenching with Br₂ offers regioselectivity, though yields are moderate (~40%). Alternative methods involve Pd-catalyzed C–H activation, but these require specialized ligands.

Sonogashira Coupling with Terminal Alkynes

The ethynyl group is introduced via Sonogashira coupling of 6-bromo-2-ethylpyridine with terminal alkynes (e.g., trimethylsilylacetylene). Optimized conditions include:

| Parameter | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2.5 mol%) |

| Co-catalyst | CuI (5 mol%) |

| Base | Et₃N or DABCO |

| Solvent | THF or DMF |

| Temperature | 80–100°C |

| Yield | 72–94% |

Deprotection of trimethylsilyl groups (using K₂CO₃/MeOH) yields 2-ethyl-6-ethynylpyridine. This method’s efficiency depends on the electronic effects of the pyridine ring, which stabilize the Pd intermediate during oxidative addition.

Direct Synthesis via Sequential Functionalization of Pyridine Derivatives

Starting from 2,6-Dibromopyridine

A two-step approach utilizes 2,6-dibromopyridine:

- Selective Alkylation at the 2-Position :

- Sonogashira Coupling at the 6-Position :

This route avoids competing side reactions but requires precise control over coupling selectivity.

One-Pot Alkylation and Coupling

Recent advances enable tandem reactions in a single vessel:

- Step 1 : Ethylation of 2-methylpyridine using methanol and La₂O₃/SiO₂ (400°C, 10 s residence time).

- Step 2 : In situ bromination (NBS, AIBN) followed by Sonogashira coupling with terminal alkynes.

- Overall Yield : 35–42% (limited by bromination efficiency).

Alternative Methods and Emerging Strategies

Hydrohalogenation of Ethynylpyridines

Ethynylpyridines undergo hydrochlorination to form chlorovinyl intermediates, which can be reduced to ethyl groups. However, this method is less practical due to low regioselectivity and side reactions.

Copper-Free Sonogashira Reactions

Pd/DTBNpP (dialkylbiarylphosphine) catalysts enable copper-free couplings, reducing homocoupling byproducts. For example:

- Catalyst : [DTBNpP]Pd(crotyl)Cl (2.5 mol%)

- Solvent : DMSO

- Base : TMP (2,2,6,6-tetramethylpiperidine)

- Yield : 92% at 25°C.

This method is scalable and avoids Cu-mediated side reactions, making it suitable for sensitive substrates.

Microwave-Assisted Synthesis

Microwave irradiation accelerates Sonogashira couplings, reducing reaction times from hours to minutes. For example:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Alkylation + Coupling | High scalability | Multi-step, moderate yields | 40–53% |

| Direct Sequential | Regioselective | Requires expensive ligands | 35–68% |

| Copper-Free Sonogashira | Avoids Cu byproducts | Specialized catalysts needed | 85–92% |

| Microwave-Assisted | Rapid synthesis | Energy-intensive equipment | 72–85% |

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-ethynylpyridine undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The ethynyl group can be reduced to form ethyl derivatives.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.

Major Products Formed

Oxidation: Formation of 2-ethyl-6-oxo-pyridine.

Reduction: Formation of 2-ethyl-6-ethylpyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-Ethyl-6-ethynylpyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Used in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-ethynylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

6-Ethoxy-2-hydrazinyl-3-nitropyridine (Compound 1, )

- Substituents : Ethoxy (electron-donating) at C6, nitro (electron-withdrawing) at C3, and hydrazinyl at C2.

- Impact : The nitro group increases electrophilicity at C3, enabling nucleophilic substitution reactions, while the ethoxy group enhances solubility in polar solvents. In contrast, 2-Ethyl-6-ethynylpyridine lacks electron-withdrawing groups, making it less reactive toward nucleophiles but more amenable to electrophilic aromatic substitution at the electron-rich ethynyl-adjacent positions .

[6-[2-(Trimethylsilyl)-1-ethynyl]-2-pyridyl]-1-ethynyl]thiophene ()

- Substituents : Trimethylsilyl-protected ethynyl group at C6 of pyridine.

- Impact : The trimethylsilyl group stabilizes the ethynyl moiety during synthesis, preventing undesired side reactions. Upon deprotection, the ethynyl group in this compound exhibits higher reactivity in click chemistry applications compared to the protected analogue .

2-Ethoxy-6-[(methylimino)methyl]pyridine ()

- Substituents: Ethoxy at C2 and methylimino at C4.

- Impact: The imino group introduces a basic nitrogen, enabling coordination with metal ions. In contrast, the ethynyl group in this compound provides a linear, rigid structure conducive to crystal engineering and supramolecular assembly .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Notes:

- log P : The ethynyl group in this compound increases hydrophobicity compared to ethoxy or nitro-substituted derivatives.

- Solubility : Ethoxy and nitro groups enhance polarity, improving aqueous solubility, whereas ethyl and ethynyl groups favor organic solvents .

Biological Activity

2-Ethyl-6-ethynylpyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antimicrobial and anticancer properties, and relevant case studies.

Chemical Structure and Properties

This compound features an ethyl group and an ethynyl group attached to the pyridine ring. This dual substitution pattern enhances its chemical reactivity and potential for diverse applications in biological systems. The compound's ability to engage in π-π interactions and coordinate with metal ions plays a crucial role in its biological activity.

The biological effects of this compound are primarily attributed to its interactions with various molecular targets:

- Enzyme Modulation : The compound can modulate the activity of enzymes through its structural interactions, leading to altered biochemical pathways.

- Receptor Binding : It interacts with specific receptors, influencing cellular signaling pathways that could result in therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against a variety of pathogens. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Candida albicans | 32 µg/mL |

The compound's mechanism against microbial cells may involve disruption of cell membrane integrity or interference with metabolic pathways essential for microbial survival .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its role as a potential chemotherapeutic agent.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The study concluded that the compound's ability to trigger programmed cell death could be linked to its interference with specific signaling pathways involved in cancer progression.

Research Applications

This compound is not only valuable for its biological activities but also serves as a building block in synthetic chemistry. Its unique structure allows for the synthesis of more complex molecules, which can be further explored for various therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.